Bromoacetamide-PEG2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

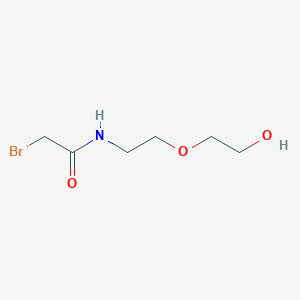

Bromoacetamide-PEG2 is a polyethylene glycol derivative that contains two bromoacetamide functional groups at its ends. Polyethylene glycol is a water-soluble polymer known for its biocompatibility and low toxicity, making it widely used in biomedical and pharmaceutical applications .

Vorbereitungsmethoden

Bromoacetamide-PEG2 is synthesized through a series of chemical reactions involving polyethylene glycol and bromoacetamide. The synthetic route typically involves the reaction of polyethylene glycol with bromoacetyl chloride in the presence of a base to form the bromoacetamide derivative. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

In industrial production, the process is scaled up with optimized reaction conditions to achieve consistent quality and high throughput. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Bromoacetamide-PEG2 undergoes various chemical reactions, primarily nucleophilic substitution reactions. The bromoacetamide groups react with free sulfhydryl groups (-SH) in proteins or peptides through thiol-alkylation, forming covalent conjugates . This reaction is commonly used in the chemical modification of proteins for applications such as drug delivery, imaging, and diagnostics .

Common reagents used in these reactions include thiol-containing compounds and bases to facilitate the nucleophilic substitution. The major products formed are covalent conjugates of the this compound with the target molecules .

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Crosslinking

Bromoacetamide-PEG2 is primarily recognized for its role in bioconjugation processes. The compound contains a bromoacetamide group, which is an effective reactive site for labeling primary amines and thiols due to its excellent leaving group ability. This characteristic makes it suitable for:

- Protein Labeling: this compound can be used to label proteins with fluorescent tags or other biomolecules, aiding in tracking and visualization in various assays .

- Antibody-Drug Conjugates (ADCs): The compound facilitates the synthesis of ADCs by linking cytotoxic drugs to antibodies, enhancing targeted therapy in cancer treatment. This method allows for selective delivery of drugs to cancer cells while minimizing systemic toxicity .

- Enzyme Immobilization: this compound can immobilize enzymes onto solid supports, retaining their activity while allowing for easy separation and reuse in biochemical processes .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the solubility and stability of therapeutic agents, particularly hydrophobic drugs. Its polyethylene glycol (PEG) component increases the aqueous solubility of conjugated molecules, which is crucial for improving bioavailability. Key applications include:

- Nanocarrier Systems: this compound is employed in the development of nanocarriers for gene therapy and targeted drug delivery. For instance, PEGylated nanoparticles can encapsulate siRNA or small molecules, facilitating their transport across biological barriers and enhancing therapeutic efficacy .

- Therapeutic Peptides: The compound can be used to modify therapeutic peptides, improving their stability and circulation time in vivo. This modification is particularly beneficial for peptides that are prone to degradation by proteolytic enzymes .

Case Study 1: Alzheimer’s Disease Treatment

A study demonstrated that a PEG-based nanocarrier utilizing this compound effectively delivered siRNA targeting ROCK2 in microglial cells. This approach showed promise in reducing neuroinflammation associated with Alzheimer’s disease by inhibiting the NLRP3/caspase 1 pathway without compromising cell viability . The results indicated improved cognitive functions in animal models, highlighting the potential of PEGylated systems in neurotherapeutics.

Case Study 2: Cancer Therapy

Another research effort focused on developing antibody-drug conjugates using this compound as a linker. The study reported enhanced antitumor efficacy when combining a potent chemotherapeutic agent with an antibody targeting specific cancer markers. The conjugates demonstrated improved selectivity towards tumor cells while reducing off-target effects, showcasing the effectiveness of this compound in creating targeted therapies .

Summary Table of Applications

| Application | Description | Benefits |

|---|---|---|

| Protein Labeling | Conjugation with fluorescent tags for visualization | Enhanced tracking and analysis |

| Antibody-Drug Conjugates | Linking cytotoxic drugs to antibodies | Targeted delivery reduces systemic toxicity |

| Enzyme Immobilization | Attachment of enzymes to solid supports | Retained activity and reusability |

| Nanocarrier Systems | Delivery of siRNA or small molecules | Improved bioavailability |

| Therapeutic Peptides | Modification for stability and circulation time | Enhanced therapeutic efficacy |

Wirkmechanismus

The mechanism of action of bromoacetamide-PEG2 involves the reaction of its bromoacetamide groups with free sulfhydryl groups in proteins or peptides. This thiol-alkylation reaction forms covalent bonds, resulting in stable conjugates that can be used for various applications . The polyethylene glycol backbone provides solubility and biocompatibility, enhancing the overall effectiveness of the compound .

Vergleich Mit ähnlichen Verbindungen

Bromoacetamide-PEG2 is unique due to its dual bromoacetamide functional groups and polyethylene glycol backbone. Similar compounds include other polyethylene glycol derivatives with different functional groups, such as bromoacetamido-PEG2-azide and bromoacetamido-PEG2-acid . These compounds share similar properties but differ in their specific functional groups and reactivity, making them suitable for different applications .

Eigenschaften

IUPAC Name |

2-bromo-N-[2-(2-hydroxyethoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO3/c7-5-6(10)8-1-3-11-4-2-9/h9H,1-5H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUICLKLXXAUPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)NC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.